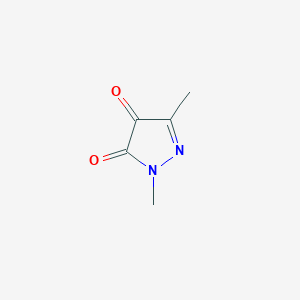
1-(Diphenylmethylidene)-5-methyl-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diphenylmethylidene)-5-methyl-1H-indene is an organic compound that belongs to the class of indenes It is characterized by a diphenylmethylidene group attached to the indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diphenylmethylidene)-5-methyl-1H-indene typically involves the condensation of benzophenone with 5-methylindene. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide. The reaction proceeds via the formation of a carbanion intermediate, which then undergoes nucleophilic addition to the carbonyl group of benzophenone, followed by dehydration to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Diphenylmethylidene)-5-methyl-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can occur at the aromatic rings of the diphenylmethylidene group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products Formed
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of diphenylmethanol derivatives.
Substitution: Formation of halogenated or nitrated products.
Scientific Research Applications
1-(Diphenylmethylidene)-5-methyl-1H-indene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 1-(Diphenylmethylidene)-5-methyl-1H-indene involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structural features. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, its interaction with cellular receptors can modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(Diphenylmethylidene)-2-methyl-1H-indene
- 1-(Diphenylmethylidene)-3-methyl-1H-indene
- 1-(Diphenylmethylidene)-4-methyl-1H-indene
Comparison
Compared to its similar compounds, 1-(Diphenylmethylidene)-5-methyl-1H-indene exhibits unique properties due to the position of the methyl group on the indene ring. This positional difference can influence the compound’s reactivity, stability, and interaction with biological targets. For instance, the 5-methyl derivative may have different steric and electronic effects compared to the 2-, 3-, or 4-methyl derivatives, leading to variations in their chemical and biological behavior.
Properties
CAS No. |
54106-77-3 |
|---|---|
Molecular Formula |
C23H18 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
1-benzhydrylidene-5-methylindene |
InChI |
InChI=1S/C23H18/c1-17-12-14-21-20(16-17)13-15-22(21)23(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-16H,1H3 |
InChI Key |
OFRYNDABLXVFDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(C3=CC=CC=C3)C4=CC=CC=C4)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[4-(Dimethylamino)phenyl]methylidene}sulfuric diamide](/img/structure/B14638802.png)
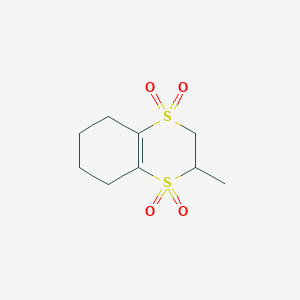
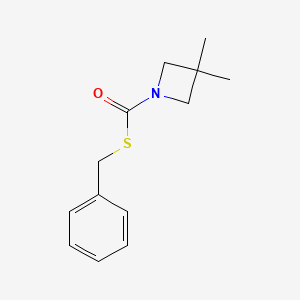
![Pentyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14638811.png)

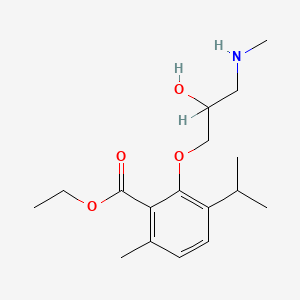
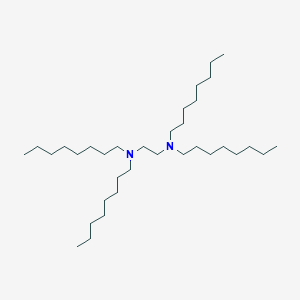
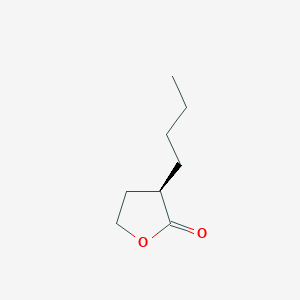
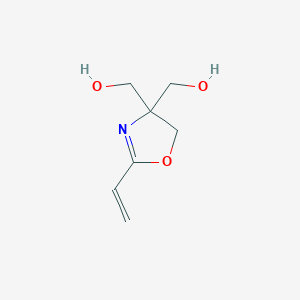
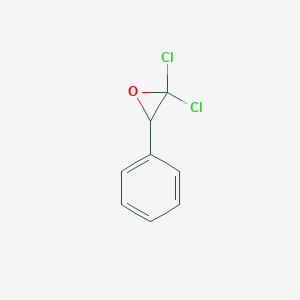
![Triphenyl[(8-phenylnaphthalen-2-yl)methyl]phosphanium bromide](/img/structure/B14638857.png)


